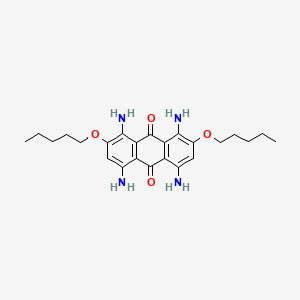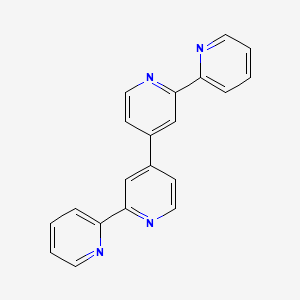
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine is a complex heterocyclic compound that features multiple pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common approach is the palladium-catalyzed cross-coupling reaction, which involves the coupling of pyridine-2-boronic acid with 2-bromo-4-(2-pyridin-2-ylpyridin-4-yl)pyridine under specific conditions such as the presence of a base like potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as fibrosis and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in its anti-fibrotic activity, the compound inhibits collagen prolyl 4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition leads to reduced collagen production and accumulation, thereby mitigating fibrosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Exhibits similar pharmacological activities and is used in medicinal chemistry.
2-(pyridin-4-yl)quinoline: Shares structural similarities and is used in coordination chemistry.
2-(pyridin-2-yl)aniline: Utilized as a directing group in C-H activation reactions.
Uniqueness
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine is unique due to its multi-pyridine structure, which provides enhanced binding affinity and specificity in coordination complexes. This structural feature also contributes to its diverse range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C20H14N4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-pyridin-2-yl-4-(2-pyridin-2-ylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C20H14N4/c1-3-9-21-17(5-1)19-13-15(7-11-23-19)16-8-12-24-20(14-16)18-6-2-4-10-22-18/h1-14H |
Clé InChI |
FOWBBLBJRRYGJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC(=NC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


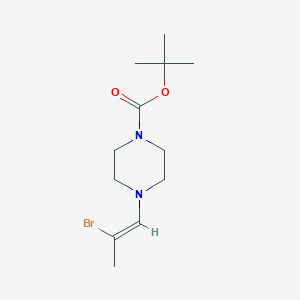
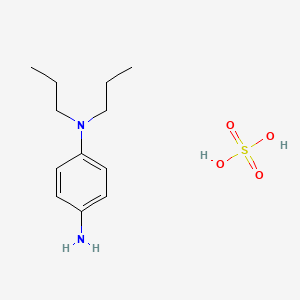

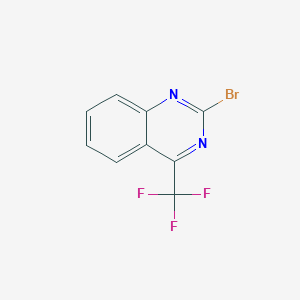
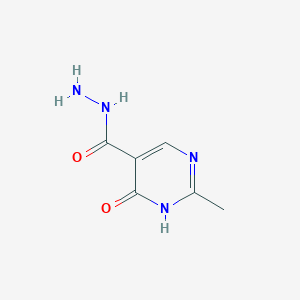
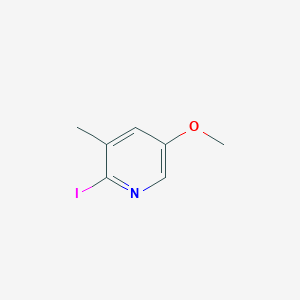
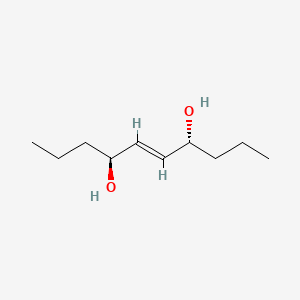
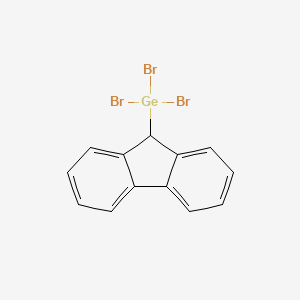
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)

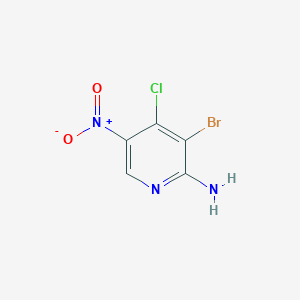
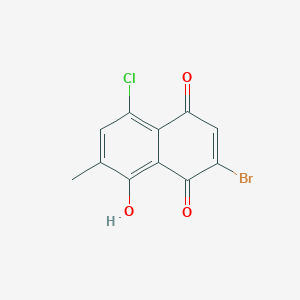
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
